molecular formula C7H10O3 B1583139 (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS No. 38263-56-8

(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B1583139
CAS No.: 38263-56-8
M. Wt: 142.15 g/mol
InChI Key: UYLYISCHTFVYHN-SRQIZXRXSA-N
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Description

(1R,2S,4S)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Mechanism of Action

Target of Action

The primary targets of endo-7-Oxabicyclo(22It’s worth noting that similar compounds have been found to inhibit certain proteins in t-lymphocytes .

Mode of Action

The exact mode of action of endo-7-Oxabicyclo(22Related compounds have been shown to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .

Biochemical Pathways

The specific biochemical pathways affected by endo-7-Oxabicyclo(22The inhibition of transcription factors in t-lymphocytes suggests that it may impact immune response pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s molecular weight and other physical properties such as boiling point and density could influence its bioavailability.

Result of Action

The molecular and cellular effects of endo-7-Oxabicyclo(22The inhibition of certain proteins in t-lymphocytes suggests potential immunomodulatory effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph and temperature could potentially affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used to study enzyme-catalyzed reactions involving bicyclic structures. Its stability and reactivity make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that other compounds cannot, leading to the development of new drugs .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of high-value products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its oxirane ring, which imparts distinct reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

38263-56-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m1/s1

InChI Key

UYLYISCHTFVYHN-SRQIZXRXSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C[C@@H]1O2)C(=O)O

SMILES

C1CC2C(CC1O2)C(=O)O

Canonical SMILES

C1CC2C(CC1O2)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 2
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 3
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 4
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 5
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 6
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

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